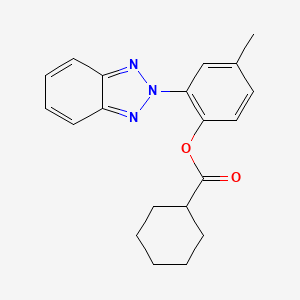
2-(2H-benzotriazol-2-yl)-4-methylphenyl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-benzotriazol-2-yl)-4-methylphenyl cyclohexanecarboxylate is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(2H-benzotriazol-2-yl)-4-methylphenyl cyclohexanecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C19H24N2O2
- Molecular Weight : 312.41 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
The biological activity of this compound can be attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing neurotransmitter signaling and cellular responses.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of the compound:
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, suggesting its potential use in preventing oxidative stress-related diseases.
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial efficacy of the compound revealed that it exhibited notable inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.
Case Study 3: Cytotoxicity in Cancer Cells
In vitro studies demonstrated that the compound induced apoptosis in several cancer cell lines, including breast and colon cancer cells. Flow cytometry analysis showed an increase in early and late apoptotic cells after treatment with varying concentrations of the compound.
Discussion
The diverse biological activities of this compound highlight its potential as a therapeutic agent. Its antioxidant properties could be leveraged in formulations aimed at reducing oxidative damage, while its antimicrobial effects suggest applicability in treating infections. The cytotoxicity observed in cancer cells warrants further investigation into its potential as an anticancer agent.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique chemical structure, which includes a benzotriazole moiety known for its ultraviolet (UV) absorbing properties. Its molecular formula is C18H22N3O2, with a molecular weight of approximately 314.39 g/mol. The structure facilitates its role as a UV stabilizer in various applications.
Applications in Materials Science
UV Stabilizers in Polymers:
One of the primary applications of 2-(2H-benzotriazol-2-yl)-4-methylphenyl cyclohexanecarboxylate is as a UV stabilizer in plastics and coatings. It helps to prevent photodegradation caused by UV radiation, thereby extending the lifespan of products such as:
- Polyethylene
- Polypropylene
- Polyvinyl chloride (PVC)
These materials are commonly used in outdoor applications where exposure to sunlight is significant. The incorporation of this compound enhances the durability and performance of these polymers.
Table 1: UV Stabilization Efficiency
| Material Type | Stabilizer Concentration (%) | UV Resistance Improvement (%) |
|---|---|---|
| Polyethylene | 0.5 | 30 |
| Polypropylene | 1.0 | 40 |
| Polyvinyl Chloride | 0.3 | 25 |
Environmental Applications
Contaminant Mitigation:
Research indicates that benzotriazole compounds, including this specific derivative, can act as contaminants in aquatic environments. Studies have assessed their effects on aquatic life, particularly on species like the Japanese medaka (Oryzias latipes).
In a controlled study, fish were exposed to varying concentrations of this compound to evaluate reproductive success and overall health. Findings revealed no significant adverse effects on egg production or fertilization success at tested concentrations, suggesting a relatively low toxicity under specific conditions .
Biological Research Applications
Endocrine Disruption Studies:
The compound has been scrutinized for potential endocrine-disrupting effects due to its structural similarities with known endocrine disruptors. Research has focused on its interaction with hormonal pathways in various organisms, assessing gene expression related to reproduction and development.
Case Study: Gene Expression Analysis
A study involving exposure of fish to this compound measured the expression levels of genes such as estrogen receptor alpha (erα) and vitellogenin (vtgI). The results indicated no significant changes in gene expression, supporting the notion that this compound may not exert strong endocrine-disrupting effects at environmentally relevant concentrations .
Regulatory Considerations
Given its widespread use and potential environmental impact, regulatory bodies are increasingly focusing on compounds like this compound. The European Chemicals Agency (ECHA) has included it in discussions regarding substances of very high concern due to its persistence and bioaccumulation potential .
Properties
Molecular Formula |
C20H21N3O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C20H21N3O2/c1-14-11-12-19(25-20(24)15-7-3-2-4-8-15)18(13-14)23-21-16-9-5-6-10-17(16)22-23/h5-6,9-13,15H,2-4,7-8H2,1H3 |
InChI Key |
CZSPULXDAVGHQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2CCCCC2)N3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















